N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide
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Overview
Description
N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide is an organic compound that features a cyanomethyl group, a phenyl ring, and a prop-2-ynyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide typically involves the reaction of a suitable amine with a cyanomethylating agent. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.
Scientific Research Applications
N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by stimulating defense gene expression without the accumulation of salicylic acid . This indicates its potential role in modulating immune responses and other biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include cyanomethyl pyridinium and isoquinolinium salts, which are used in the synthesis of various heterocyclic compounds . These compounds share the cyanomethyl group but differ in their overall structure and reactivity.
Uniqueness
N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide is unique due to its combination of a cyanomethyl group, a phenyl ring, and a prop-2-ynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-16(12-10-15)14(17)9-8-13-6-4-3-5-7-13/h1,3-7H,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXQOJYLNIMRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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